![molecular formula C15H12N2O3 B12465360 (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] CAS No. 1238184-07-0](/img/structure/B12465360.png)

(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

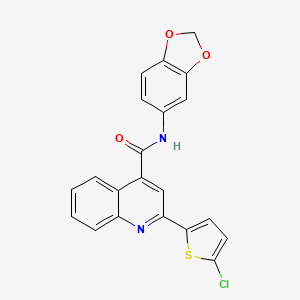

Hydrofuramide, also known as N,N’-Difurfurylidene-2-furanmethanediamine, is a crystalline solid with a chemical formula of C15H12N2O3 and a molar mass of 268.272 g·mol−1 . It is a condensation product of three molar equivalents of furfural with two molar equivalents of ammonia . The compound is characterized by its three pendant furanyl rings and is described as a diimine .

Métodos De Preparación

Hydrofuramide was first prepared in 1960 by Kapur via the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of furfural and ammonia, resulting in the formation of hydrofuramide crystals with a melting point of 118-119 °C . Industrial production methods typically follow similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.

Análisis De Reacciones Químicas

Hydrofuramide undergoes various chemical reactions, primarily involving its reactive imine double bonds . Some notable reactions include:

Catalytic Hydrogenation: Using Raney nickel in the presence of ammonia in ethanol, hydrofuramide can be hydrogenated to produce mixtures of furfurylamine and difurfurylamine.

Lithium Aluminium Hydride Reduction: This reaction yields furfurin, a tetracyclic compound.

Aplicaciones Científicas De Investigación

Hydrofuramide has diverse applications in scientific research and industry:

Rubber Vulcanization: It acts as a synergist with zinc stearate, enhancing the rate of vulcanization of styrene-butadiene rubber and natural rubber.

Pharmaceutical Intermediates: Hydrofuramide is used in the synthesis of various pharmaceutical compounds, including antihypertensive drugs.

Preservatives and Rodenticides: It has been found to be selectively toxic to rats, making it useful as a rodenticide.

Food Technology: Hydrofuramide is used as a preservative in certain food applications.

Mecanismo De Acción

The mechanism of action of hydrofuramide involves its reactive imine double bonds, which can undergo reduction and hydrogenation reactions . These reactions result in the formation of various amines, which have different biological and chemical properties. For instance, the reduction of hydrofuramide with sodium borohydride produces N,N-bisfurfuryl-2-furylmethanediamine, an antihypertensive compound .

Comparación Con Compuestos Similares

Hydrofuramide can be compared with other compounds derived from furfural, such as furfurylamine and difurfurylamine . These compounds share similar structural features but differ in their chemical reactivity and applications. For example:

Furfurylamine: Produced via the reductive amination of furfural, it is widely used in the manufacture of pharmaceutical drugs, pesticides, fibers, and perfumes.

Difurfurylamine: Formed through catalytic hydrogenation of hydrofuramide, it has applications in various chemical syntheses.

Hydrofuramide’s unique structure, with three pendant furanyl rings, distinguishes it from these similar compounds, providing it with distinct chemical properties and applications .

Propiedades

Número CAS |

1238184-07-0 |

|---|---|

Fórmula molecular |

C15H12N2O3 |

Peso molecular |

268.27 g/mol |

Nombre IUPAC |

1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |

InChI |

InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |

Clave InChI |

CYGDSXFTXXFMNI-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)

![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)

![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)

![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)

![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)

![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)

![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)

![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)